2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL
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Overview
Description
2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL is a complex organic compound known for its unique chemical structure and properties. This compound features a quinoline core substituted with a bromo-methoxyphenyl group and an ethenyl linkage, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxyphenyl followed by a Heck reaction to introduce the ethenyl group. The final step involves the formation of the quinoline ring through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the bromo position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The ethenyl linkage and quinoline core play crucial roles in its binding affinity and specificity. Pathways involved include signal transduction and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxyphenyl mesylate
- 1-Bromo-2-(methoxymethoxy)ethane
- 2-Bromo-1,1-dimethoxyethane
Uniqueness
Compared to similar compounds, 2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-OL stands out due to its unique quinoline core and ethenyl linkage, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-22-17-10-7-14(19)11-13(17)6-9-15-8-5-12-3-2-4-16(21)18(12)20-15/h2-11,21H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQHUXBRQGMWJT-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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